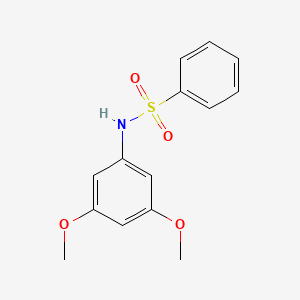

N-(3,5-dimethoxyphenyl)benzenesulfonamide

Overview

Description

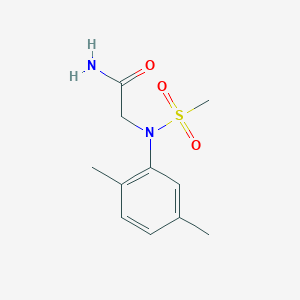

“N-(3,5-Dimethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It has an average mass of 293.338 Da and a mono-isotopic mass of 293.072174 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(3,5-dimethoxyphenyl)benzenesulfonamide”, has been described in several studies . These compounds are typically synthesized as potential anticancer and antimicrobial agents . The synthesis process often involves the creation of new aryl thiazolone–benzenesulfonamides .Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethoxyphenyl)benzenesulfonamide” consists of a benzenesulfonamide core with a 3,5-dimethoxyphenyl substituent . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-dimethoxyphenyl)benzenesulfonamide” include a density of 1.5±0.1 g/cm3, a boiling point of 493.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 84.4±0.4 cm3 and a polar surface area of 73 Å2 .Scientific Research Applications

Antibacterial and Enzymatic Inhibition

N-(3,5-dimethoxyphenyl)benzenesulfonamide derivatives exhibit significant antibacterial properties. A study by Abbasi et al. (2016) synthesized derivatives of this compound and found them effective against both Gram-positive and Gram-negative bacteria. Additionally, some of these compounds demonstrated strong inhibition of the α-glucosidase enzyme, which is important for diabetes management, and exhibited varying levels of cytotoxicity (Abbasi et al., 2016).

Anticancer Activity

Novel sulfonamide derivatives containing a biologically active 3,4-dimethoxyphenyl moiety have been developed as anticancer agents. Ghorab et al. (2016) synthesized these compounds and evaluated their effectiveness against various cancer cell lines, including hepatocellular carcinoma and cervical cancer. Some compounds showed promising cytotoxic activity, and certain derivatives were identified as potent inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy (Ghorab et al., 2016).

Molecular Structure and Drug Design

Understanding the molecular structure of N-(3,5-dimethoxyphenyl)benzenesulfonamide derivatives is crucial for drug design. Research by Yamali et al. (2020) on a series of benzenesulfonamide derivatives revealed significant inhibitory activity against enzymes like acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease. Detailed molecular structure analysis provides insights for developing new therapeutic agents (Yamali et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Benzenesulfonamide derivatives also show potential as enzyme inhibitors for various therapeutic applications. A study by Alyar et al. (2019) synthesized new Schiff bases from sulfamethoxazole and evaluated their impact on several enzyme activities. These compounds showed inhibitory effects on enzymes like cholesterol esterase and tyrosinase, suggesting potential use in treating diseases like hypercholesterolemia and skin pigmentation disorders (Alyar et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(3,5-dimethoxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is linked to uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

N-(3,5-dimethoxyphenyl)benzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a significant modification in pH within the tumor environment .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines .

Result of Action

The inhibition of CA IX by N-(3,5-dimethoxyphenyl)benzenesulfonamide leads to significant anti-proliferative activity against certain cancer cell lines . For instance, it showed a significant inhibitory effect against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . One derivative was even able to induce apoptosis in MDA-MB-231 cells .

Action Environment

It’s worth noting that the tumor microenvironment, characterized by hypoxia and a shift to anaerobic glycolysis, plays a significant role in the overexpression of ca ix , which is the primary target of this compound.

Future Directions

Future research on “N-(3,5-dimethoxyphenyl)benzenesulfonamide” and similar compounds could focus on further elucidating their mechanisms of action, optimizing their synthesis processes, and evaluating their potential as therapeutic agents . For instance, one study suggested that certain benzenesulfonamide derivatives could be promising lead compounds for targeting FGFR1 .

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-12-8-11(9-13(10-12)19-2)15-20(16,17)14-6-4-3-5-7-14/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTYBNNZHOKRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)